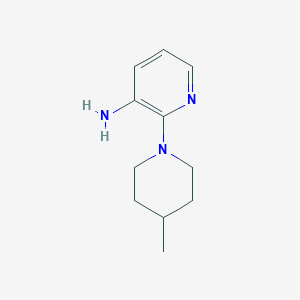

2-(4-Methyl-1-piperidinyl)-3-pyridinylamine

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, the molecular weight of 2-(4-Methylpiperidin-1-yl)ethanamine is 142.24 g/mol .

Applications De Recherche Scientifique

Biotransformation Studies

- Metabolism and Biotransformation : A study investigated the novel biotransformation of an aminopyrrolidine to an aminopiperidine, highlighting the metabolic processes involving compounds similar to 2-(4-Methyl-1-piperidinyl)-3-pyridinylamine. This research is essential for understanding the metabolic pathways and potential biotransformation of related compounds in the human body (Chen et al., 2011).

Synthesis and Structural Studies

- Chemical Synthesis and Characterization : Research on the synthesis of 5-phenylpyrrolo[2,1-c][1,4]benzoxazepines, involving the utilization of piperidinyl derivatives, provides insights into the chemical synthesis processes that can be applied to similar compounds like this compound (Kapples & Effland, 1993).

- Molecular and Crystal Structures : A study explored the molecular and crystal structures of various hydropyridine derivatives, which can be instrumental in understanding the structural properties of related compounds such as this compound (Kuleshova & Khrustalev, 2000).

Pharmacological Research

- Receptor Binding and Antagonism : Research identified substituted 4-aminopiperidine compounds with high in vitro affinity for the human dopamine D1 receptor, which is relevant to understanding the potential pharmacological interactions of similar compounds like this compound (Schlachter et al., 1997).

Analytical Chemistry

- Peptide Derivatization in Mass Spectrometry : A study on the use of piperazine-based derivatives for the derivatization of peptides, enhancing signal detection in mass spectrometry, provides insights into analytical techniques that may be applicable to compounds like this compound (Qiao et al., 2011).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have various biological activities and pharmacological effects .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-(4-Methyl-1-piperidinyl)-3-pyridinylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT7 receptor, influencing the release of serotonin and its metabolite, 5-hydroxyindoleacetic acid . These interactions suggest that this compound may modulate neurotransmitter systems, impacting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate GABAergic transmission in the rat dorsal raphe nucleus, affecting the cortical release of serotonin . This modulation can lead to changes in neuronal activity and overall brain function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to the 5-HT7 receptor, leading to changes in the firing frequency of neurons and the release of neurotransmitters . This receptor interaction is crucial for understanding the compound’s role in modulating neurotransmitter systems and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can induce changes in neurotransmitter levels and neuronal activity over extended periods . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased neurotransmitter release and changes in neuronal activity, while lower doses may have subtler effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic or adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with serotonin receptors suggests its involvement in the serotonin metabolic pathway . Understanding these pathways is essential for predicting the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBHCONHFUNVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271487 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926205-46-1 | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926205-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-1-piperidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-aminocyclopentyl)methyl]acetamide](/img/structure/B1367851.png)

![1-{[2-(2H-1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1367855.png)

![1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid](/img/structure/B1367857.png)

![1-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1367866.png)

![2-Amino-1-[4-(methylthio)phenyl]ethanol](/img/structure/B1367876.png)

![3,5-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1367878.png)